molecular formula C9H9BrN2O B8174042 Azetidin-1-yl(3-bromopyridin-2-yl)methanone

Azetidin-1-yl(3-bromopyridin-2-yl)methanone

Cat. No.: B8174042
M. Wt: 241.08 g/mol
InChI Key: HTXDEDXOCSTYTD-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-bromopyridin-2-yl)methanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an azetidine ring, a bromopyridine moiety, and a ketone functional group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-1-yl(3-bromopyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring and the bromopyridine moiety. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. This reaction requires specific conditions, such as the use of a base and a suitable solvent to facilitate the addition reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Azetidin-1-yl(3-bromopyridin-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... These reactions can be tailored to achieve specific modifications to the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as drug development and material science.

Scientific Research Applications

Azetidin-1-yl(3-bromopyridin-2-yl)methanone has shown promise in several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied in various assays, including antiproliferative and tubulin-destabilizing effects in cancer cells.

  • Industry: Use in material science for the development of new materials with unique properties.

Mechanism of Action

Azetidin-1-yl(3-bromopyridin-2-yl)methanone can be compared with other similar compounds, such as azetidine derivatives and bromopyridine analogs. These compounds share structural similarities but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications.

Comparison with Similar Compounds

  • Azetidine derivatives

  • Bromopyridine analogs

  • Other azetidinylmethanone compounds

Properties

IUPAC Name

azetidin-1-yl-(3-bromopyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-1-4-11-8(7)9(13)12-5-2-6-12/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXDEDXOCSTYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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